molecular formula C21H20N2O5 B4933915 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4933915
M. Wt: 380.4 g/mol
InChI Key: DJIVAEVFGNCHFL-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EBP, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. EBP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of acetylcholinesterase, as mentioned above. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potential therapeutic applications and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research involves the development of more efficient synthesis methods for 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Another area of research involves the investigation of the potential therapeutic applications of 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dose and route of administration for 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and to investigate its potential side effects.

Synthesis Methods

The synthesis of 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been achieved using various methods, including the reaction of ethyl acetoacetate with 4-ethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. Other methods involve the reaction of ethyl acetoacetate with 3-ethoxybenzaldehyde in the presence of sodium hydroxide and ethanol or the reaction of ethyl acetoacetate with 4-ethoxybenzaldehyde in the presence of piperidine and ethanol. The yield and purity of 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can vary depending on the synthesis method used.

Scientific Research Applications

5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the focus of scientific research due to its potential therapeutic applications. 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may improve cognitive function.

properties

IUPAC Name

(5E)-1-(4-ethoxyphenyl)-5-[(3-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-3-27-16-10-8-15(9-11-16)23-20(25)18(19(24)22-21(23)26)13-14-6-5-7-17(12-14)28-4-2/h5-13H,3-4H2,1-2H3,(H,22,24,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIVAEVFGNCHFL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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